methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
Description
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is a chiral mandelic acid derivative characterized by a para-trifluoromethylphenyl group and a methyl ester. The (2R) configuration denotes the stereochemistry at the hydroxyl-bearing carbon, which is critical for interactions with chiral biological targets . It is utilized in pharmaceutical research, particularly in the synthesis of enantiomerically pure inhibitors, such as microsomal triglyceride transfer protein (MTP) inhibitors .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
InChI Key |
ANLYXIOQZYHUAE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate typically involves the trifluoromethylation of appropriate precursors. One common method is the reaction of a phenylacetate derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a base and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester moiety produces an alcohol .
Scientific Research Applications
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy and ester groups may also play a role in the compound’s overall biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Positional Isomers: Para vs. Meta Trifluoromethyl Substitution
Methyl (2R)-2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate
- Structure : This compound is the meta-trifluoromethyl isomer of the target compound.
- Molecular Formula : C₁₀H₉F₃O₃ (identical to the para isomer).
- Molecular Weight : 234.17 g/mol .
- For example, in MTP inhibitors, para-substituted enantiomers (e.g., methyl (2S)-phenyl derivatives) are often pharmacologically preferred .
Substituent Variation: Trifluoromethyl vs. Methoxy Group
Methyl (2R)-2-Hydroxy-2-(4-Methoxyphenyl)Acetate
- Structure : Replaces the trifluoromethyl group with a para-methoxy group.
- Molecular Formula : C₁₀H₁₂O₄.
- Molecular Weight : 196.20 g/mol .
- Key Differences: Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This impacts acidity (pKa) and stability.
Ester Group Variation: Methyl vs. Ethyl Esters
Ethyl 2-Oxo-2-((4-(Trifluoromethyl)Phenyl)Amino)Acetate
- Structure: Features an ethyl ester and an oxo-amino group instead of the hydroxyl group.
- Molecular Formula: C₁₁H₁₁F₃NO₃.
- Molecular Weight : 274.21 g/mol.
- Synthesis Yield : 72% via condensation of ethyl 2-oxoacetate and 4-(trifluoromethyl)aniline .
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting pharmacokinetics.
Data Table: Structural and Physicochemical Comparison
Stereochemical Impact
The (2R) configuration of the target compound is critical for its interaction with chiral targets. For instance, in MTP inhibitors, the (2S)-enantiomer is typically isolated for therapeutic use, while the (2R)-enantiomer undergoes epimerization to recycle the racemic mixture . This highlights the importance of stereochemistry in drug design.
Trifluoromethyl Group in Drug Design
The para-trifluoromethyl group enhances metabolic stability and membrane permeability due to its lipophilic and electron-withdrawing properties. This contrasts with methoxy-substituted analogs, which are more prone to oxidative metabolism .
Biological Activity
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, is a compound characterized by a hydroxy group and an ester functional group. Its unique trifluoromethyl substituent on the phenyl ring significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Hydroxy Group: Contributes to the compound's solubility and potential interactions with biological targets.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially increasing biological activity compared to non-fluorinated analogs.
This compound is believed to interact with various enzymes and receptors in the body. Similar compounds have been shown to exert their effects through several mechanisms:
- Enzyme Inhibition: Compounds with trifluoromethyl groups often inhibit enzymes by stabilizing certain conformations or through hydrogen bonding interactions. For instance, studies indicate that such groups can enhance binding affinity to matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling .
- Modulation of Receptor Activity: The compound may influence receptor function, particularly those related to inflammatory pathways. The lipoxygenase pathway is notably affected by similar compounds, impacting the production of pro-inflammatory mediators.
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cells. This is primarily through:
- Generation of reactive oxygen species (ROS), which lead to oxidative stress and cell death.
- Inhibition of specific cancer-related pathways, potentially through enzyme modulation.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. The trifluoromethyl group enhances its interaction with inflammatory mediators, possibly leading to reduced symptoms in diseases like arthritis or asthma .
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies:
-
Case Studies:
- In a pharmacokinetic study involving various fluorinated compounds, this compound showed favorable absorption characteristics due to its molecular weight, suggesting good bioavailability for therapeutic applications.
-
Comparative Analysis:
- A comparative analysis with other similar esters revealed that the trifluoromethyl substitution significantly improved biological activity metrics, including enzyme inhibition rates and receptor binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
